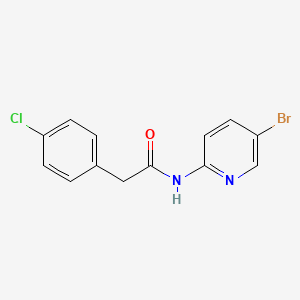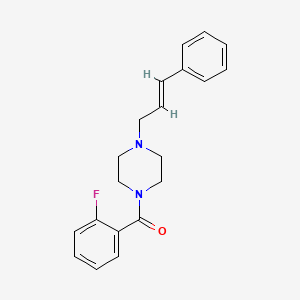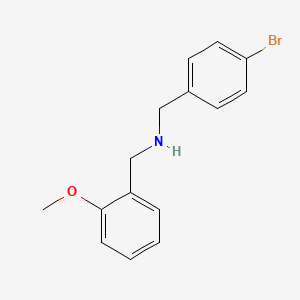
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine, also known as ADPA, is a chemical compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry. ADPA is a heterocyclic compound that contains both aniline and pyrimidine moieties, making it a versatile building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine is not fully understood. However, it has been proposed that (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine may exert its biological activity through interactions with DNA or RNA. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine can induce cell cycle arrest and apoptosis in cancer cells. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been shown to inhibit the replication of certain viruses and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been shown to exhibit biological activity, making it a promising candidate for drug discovery. One limitation of using (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine. One area of interest is the development of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine-based compounds for use as anticancer agents. Additionally, (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine-based compounds may have potential applications in the treatment of viral and bacterial infections. Further research is also needed to fully understand the mechanism of action of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine and its potential interactions with biological molecules.
Métodos De Síntesis
The synthesis of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-bromoaniline. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is purified through column chromatography to obtain (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in high yield and purity.
Aplicaciones Científicas De Investigación
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been studied for its potential as a fluorescent probe for detecting DNA damage.
Propiedades
IUPAC Name |
4-N-(4,6-dimethylpyrimidin-2-yl)-1-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(2)20-18(19-13)22-17-10-8-16(9-11-17)21-15-6-4-3-5-7-15/h3-12,21H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYBUGYTQMNRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)


![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)


![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)

![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)